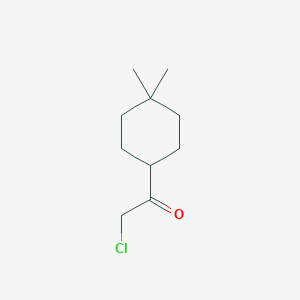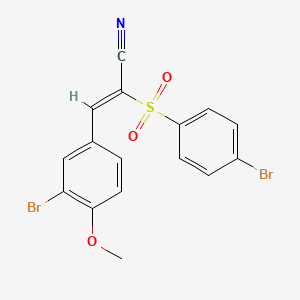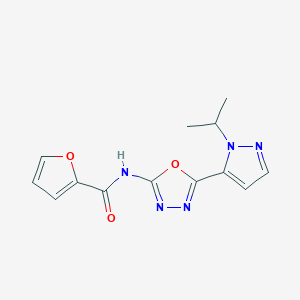
N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to interact with specific receptors and enzymes in the body, which can lead to changes in cellular function. The exact details of the mechanism of action are still being studied, but the potential therapeutic benefits of this compound are clear.
Biochemical and Physiological Effects:
This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. Some of the effects that have been observed include anti-inflammatory, anti-tumor, and neuroprotective effects. These effects are believed to be due to the compound's ability to modulate specific signaling pathways in the body.
実験室実験の利点と制限
One of the advantages of using N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide in lab experiments is its potential as a therapeutic agent. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. However, there are also limitations to using this compound in lab experiments. One of the limitations is the complexity of the synthesis method, which requires expertise in organic chemistry. Another limitation is the need for further research to fully understand the compound's mechanism of action.
将来の方向性
There are many potential future directions for research on N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide. Some of these directions include:
1. Further studies on the compound's mechanism of action to fully understand how it modulates specific signaling pathways in the body.
2. Studies on the compound's potential as a therapeutic agent for specific diseases, such as cancer, inflammation, and neurodegenerative diseases.
3. Development of new synthesis methods to make the compound more accessible for research purposes.
4. Studies on the compound's pharmacokinetics and pharmacodynamics to better understand its potential as a therapeutic agent.
5. Exploration of the compound's potential as a lead compound for the development of new drugs with similar biochemical and physiological effects.
Conclusion:
This compound is a promising compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.
合成法
The synthesis of N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves a multi-step process that requires expertise in organic chemistry. The synthesis method involves the reaction of various chemical reagents under specific conditions to produce the final product. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that the process requires careful attention to detail and strict adherence to safety protocols.
科学的研究の応用
N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for the treatment of various diseases. Some of the areas where this compound has been studied include cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-8(2)18-9(5-6-14-18)12-16-17-13(21-12)15-11(19)10-4-3-7-20-10/h3-8H,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAJMKLZKQCIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2662580.png)

![7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2662584.png)
![2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2662585.png)
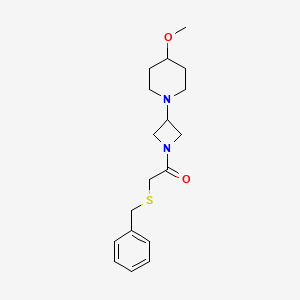
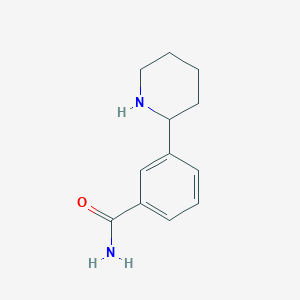
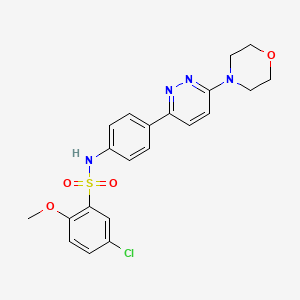
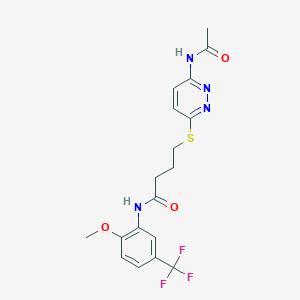
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)propan-2-yl)acrylamide](/img/structure/B2662595.png)
![2-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2662596.png)

